molecular formula C23H23N5O B8060023 7-(1,4-Diazepan-1-yl)-5-(4-methylphenyl)-2-phenyl-[1,3]oxazolo[4,5-d]pyrimidine

7-(1,4-Diazepan-1-yl)-5-(4-methylphenyl)-2-phenyl-[1,3]oxazolo[4,5-d]pyrimidine

Cat. No.: B8060023
M. Wt: 385.5 g/mol
InChI Key: HOHALZKVJMJAOJ-UHFFFAOYSA-N
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Description

7-(1,4-Diazepan-1-yl)-5-(4-methylphenyl)-2-phenyl-[1,3]oxazolo[4,5-d]pyrimidine is a useful research compound. Its molecular formula is C23H23N5O and its molecular weight is 385.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Heterocyclic Systems Synthesis: Zaleska and Karelus (2002) investigated the synthesis of heterocyclic systems, including [1,3]oxazolo[4,5-d]pyrimidines, by reacting isocyanates or thiophosgene with zwitterionic pyrimidinylium and 1,3-diazepinylium derivatives (Zaleska & Karelus, 2002).

  • Synthesis of Functionalized Oxazolopyrimidine and Oxazolopyrimidoazepine Scaffolds: Trofimov et al. (2016) demonstrated the synthesis of functionalized condensed hexahydropyrimidine systems, including [1,3]oxazolo[3,2-a]pyrrolo[2,1-b]hexahydropyrimidines and [1,3]oxazolo[3′,2′:3,4]hexahydropyrimido[1,2-a]azepines, which hold promise as precursors for pyrimidine-based pharmaceuticals (Trofimov et al., 2016).

  • Supramolecular Assemblies: Fonari et al. (2004) synthesized novel pyrimidine derivatives for co-crystallization with diaza-18-crown-6, forming 2D and 3D networks through hydrogen bonding, demonstrating potential applications in supramolecular chemistry (Fonari et al., 2004).

  • Novel Heterocyclic Systems: Gurenko et al. (2012) prepared novel heterocyclic systems like 7,8-dihydroimidazo[1,2-c][1,3]oxazolo[4,5-e]pyrimidine, highlighting the potential for creating new compounds with unique properties (Gurenko et al., 2012).

  • Positive Inotropic Evaluation: Jiang et al. (2010) described the synthesis and positive inotropic evaluation of 2-(4-substitutedbenzyl-1,4-diazepan-1-yl)-N-(4,5-dihydro-1-phenyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamides, demonstrating potential for therapeutic applications (Jiang et al., 2010).

  • 1,2-Disubstituted-3-(pyrimidine-2-yl)-2,3-dihydro-1H-1,3-diazepine-4,7-dione Synthesis: Ahmad (2011) explored the synthesis of 1,3-diazepine derivatives, indicating the utility in synthesizing complex heterocyclic rings (Ahmad, 2011).

  • Preparation and Reactions of Thiazolo[3,2-a]pyrimido[4,5-d]oxazin-4(5H)-one: Youssef et al. (2011) investigated the preparation of this compound and its transformation into related heterocyclic systems, demonstrating potential antimicrobial properties (Youssef et al., 2011).

  • Microwave Induced Synthesis of Novel Pyrimido[4,5-b][1,4]diazepines: Insuasty et al. (2008) synthesized new pyrimido[4,5-b][1,4]diazepines with potential antitumor activity, highlighting their potential in cancer therapy (Insuasty et al., 2008).

Properties

IUPAC Name

7-(1,4-diazepan-1-yl)-5-(4-methylphenyl)-2-phenyl-[1,3]oxazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O/c1-16-8-10-17(11-9-16)20-25-21-19(22(26-20)28-14-5-12-24-13-15-28)29-23(27-21)18-6-3-2-4-7-18/h2-4,6-11,24H,5,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHALZKVJMJAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=N2)N4CCCNCC4)OC(=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(1,4-Diazepan-1-yl)-5-(4-methylphenyl)-2-phenyl-[1,3]oxazolo[4,5-d]pyrimidine
Reactant of Route 2
7-(1,4-Diazepan-1-yl)-5-(4-methylphenyl)-2-phenyl-[1,3]oxazolo[4,5-d]pyrimidine
Reactant of Route 3
7-(1,4-Diazepan-1-yl)-5-(4-methylphenyl)-2-phenyl-[1,3]oxazolo[4,5-d]pyrimidine
Reactant of Route 4
7-(1,4-Diazepan-1-yl)-5-(4-methylphenyl)-2-phenyl-[1,3]oxazolo[4,5-d]pyrimidine
Reactant of Route 5
Reactant of Route 5
7-(1,4-Diazepan-1-yl)-5-(4-methylphenyl)-2-phenyl-[1,3]oxazolo[4,5-d]pyrimidine
Reactant of Route 6
Reactant of Route 6
7-(1,4-Diazepan-1-yl)-5-(4-methylphenyl)-2-phenyl-[1,3]oxazolo[4,5-d]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.